2-(Allyloxy)benzaldehyde oxime 2-(Allyloxy)benzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC1245296
InChI: InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2/b11-8-
SMILES: C=CCOC1=CC=CC=C1C=NO
Molecular Formula: C10H11NO2
Molecular Weight: 177.2g/mol

2-(Allyloxy)benzaldehyde oxime

CAS No.:

Cat. No.: VC1245296

Molecular Formula: C10H11NO2

Molecular Weight: 177.2g/mol

* For research use only. Not for human or veterinary use.

2-(Allyloxy)benzaldehyde oxime -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.2g/mol
IUPAC Name (NZ)-N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2/b11-8-
Standard InChI Key PCWLXHIQGXUSCE-FLIBITNWSA-N
Isomeric SMILES C=CCOC1=CC=CC=C1/C=N\O
SMILES C=CCOC1=CC=CC=C1C=NO
Canonical SMILES C=CCOC1=CC=CC=C1C=NO

Introduction

Chemical Structure and Nomenclature

2-(Allyloxy)benzaldehyde oxime consists of a benzene ring with an aldoxime group (C=N-OH) at position 1 and an allyloxy group (OCH₂CH=CH₂) at position 2. This compound exists in geometric isomeric forms due to the C=N double bond of the oxime functionality.

Identification and Nomenclature

The compound is officially identified by the following parameters:

Table 1: Identification Parameters of 2-(Allyloxy)benzaldehyde oxime

ParameterValue
CAS Number1642857-43-9
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.200 g/mol
IUPAC Name(Z)-1-[2-(Allyloxy)phenyl]-N-hydroxymethanimine
Common SynonymsBenzaldehyde, 2-(2-propen-1-yloxy)-, oxime
Exact Mass177.078979

The compound features a benzene ring with two key functional groups: an oxime moiety and an allyloxy substituent in ortho position to each other. This structural arrangement is significant for its reactivity, particularly in intramolecular cyclization reactions .

Structural Isomerism

Physical and Chemical Properties

2-(Allyloxy)benzaldehyde oxime possesses distinct physical and chemical properties that influence its behavior in various chemical transformations and determine its practical applications.

Physical Properties

The compound exhibits the following physical characteristics:

Table 2: Physical Properties of 2-(Allyloxy)benzaldehyde oxime

PropertyValue
Physical StateNot specified, likely solid at room temperature
Density1.0±0.1 g/cm³
Boiling Point298.2±23.0 °C at 760 mmHg
Flash Point134.2±22.6 °C
LogP2.44
Vapour Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.505

The relatively high boiling point of 298.2±23.0 °C indicates significant intermolecular forces, likely including hydrogen bonding through the oxime hydroxyl group. The LogP value of 2.44 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic character .

Chemical Properties

The chemical reactivity of 2-(Allyloxy)benzaldehyde oxime is primarily determined by its functional groups:

  • The oxime group (C=N-OH) can participate in various transformations including reduction, oxidation, and rearrangement reactions.

  • The allyloxy group contains an alkene moiety that can undergo addition reactions and serve as a handle for intramolecular cyclizations.

  • The ortho arrangement of these functionalities enables specific intramolecular reactions, particularly cyclization to form heterocyclic compounds.

In comparison to related compounds like simple benzaldehyde oxime (C₇H₇NO), which has a molecular weight of 121.137 g/mol and melting point of 34-36°C , 2-(Allyloxy)benzaldehyde oxime shows distinct physical properties due to the presence of the allyloxy substituent.

Synthesis Methods

The synthesis of 2-(Allyloxy)benzaldehyde oxime typically follows established methods for oxime preparation with specific modifications for the allyloxy-substituted precursor.

Precursor Preparation

The synthesis of 2-(Allyloxy)benzaldehyde oxime first requires the preparation of 2-(allyloxy)benzaldehyde. This is typically accomplished through:

  • O-alkylation of salicylaldehyde with allyl bromide or allyl chloride in the presence of a base (commonly potassium carbonate)

  • The reaction is usually conducted in a polar aprotic solvent like acetone or DMF

  • The resulting 2-(allyloxy)benzaldehyde then serves as the direct precursor for oxime formation

Reactivity and Applications

2-(Allyloxy)benzaldehyde oxime demonstrates significant synthetic utility, particularly in the formation of heterocyclic compounds through intramolecular reactions.

Cyclization to Isoxazole Derivatives

One of the most notable reactions of 2-(Allyloxy)benzaldehyde oxime is its intramolecular oxidative cycloaddition to form condensed isoxazole derivatives. This reaction has been studied extensively and proceeds as follows:

  • (E)-2-(Allyloxy)benzaldehyde oxime (compound 1k) undergoes cyclization in the presence of:

    • 2-Iodobenzoic acid (2a, 10 mol%)

    • m-CPBA (meta-chloroperoxybenzoic acid)

    • p-TsOH- H₂O (para-toluenesulfonic acid monohydrate)

  • The reaction is conducted in dichloromethane at room temperature for 24 hours.

  • The product (compound 3k) is obtained in 80% yield as a pale solid with melting point 59.7–61.0°C.

Table 3: Cyclization Reaction Conditions and Results

ParameterDetails
Starting Material(E)-2-(Allyloxy)benzaldehyde oxime (1k, 0.20 mmol)
Catalyst2-Iodobenzoic acid (2a, 10 mol%)
Oxidantm-CPBA (1.5 eq, 0.30 mmol)
Acidp-TsOH- H₂O (0.040 mmol)
SolventDichloromethane (2 mL)
TemperatureRoom temperature
Reaction Time24 hours
Yield80%
Product StatePale solid
Product Melting Point59.7–61.0°C

This cyclization reaction represents a significant application of 2-(Allyloxy)benzaldehyde oxime in heterocyclic synthesis .

Reaction Mechanism

The cyclization reaction proceeds through a complex mechanism involving:

  • Formation of an active hypervalent iodine species from 2-iodobenzoic acid and m-CPBA

  • Conversion of the oxime to a reactive nitrile oxide intermediate

  • Intramolecular 1,3-dipolar cycloaddition between the nitrile oxide and the alkene of the allyloxy group

  • Formation of the isoxazole ring system

The reaction represents an efficient method for constructing complex heterocyclic frameworks from relatively simple precursors.

Structural Analogs and Comparative Reactivity

The reactivity of 2-(Allyloxy)benzaldehyde oxime can be compared with related compounds:

  • Simple benzaldehyde oxime undergoes similar transformations but lacks the ability for intramolecular cyclization due to the absence of an appropriately positioned unsaturated group .

  • Substituted variants like 2-(allyloxy)-5-nitrobenzaldehyde oxime (compound 1o) and 2-(allyloxy)-5-methylbenzaldehyde oxime (compound 1p) also undergo similar cyclization reactions, yielding the corresponding isoxazole derivatives in 80% and 82% yields, respectively .

  • Benzaldehyde O-((benzyloxy)carbonyl) oxime represents a different type of functionalized oxime with distinctive reactivity patterns .

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